8-(4-Heptyloxyphenyl)-8-oxooctanoic acid
Overview
Description
8-(4-Heptyloxyphenyl)-8-oxooctanoic acid is an organic compound characterized by the presence of a heptyloxyphenyl group attached to an oxooctanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid typically involves the esterification of 8-(4-heptyloxyphenyl)-8-oxooctanoate followed by hydrolysis. The esterification can be achieved using ethyl 8-(4-heptyloxyphenyl)-8-oxooctanoate as a starting material. The reaction conditions often involve the use of an acid catalyst and an alcohol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and solvents is optimized to enhance yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(4-Heptyloxyphenyl)-8-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
8-(4-Heptyloxyphenyl)-8-oxooctanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-(4-Heptyloxyphenyl)-8-oxooctanoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxo group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Heptyloxy)phenylacetic acid
- 4-(Heptyloxy)benzoic acid
- 8-(4-Methoxyphenyl)-8-oxooctanoic acid
Uniqueness
8-(4-Heptyloxyphenyl)-8-oxooctanoic acid is unique due to the presence of both a heptyloxyphenyl group and an oxooctanoic acid backbone. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and industry.
Biological Activity
8-(4-Heptyloxyphenyl)-8-oxooctanoic acid is an organic compound that has garnered interest due to its potential biological activities. This compound, characterized by a long heptyloxy chain and a keto group, suggests unique interactions with biological systems, particularly in the context of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a phenyl ring substituted with a heptyloxy group, which may influence its lipophilicity and membrane permeability. The presence of the keto group is also significant for its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₆H₃₀O₃ |
Molecular Weight | 270.42 g/mol |
Melting Point | Not available |
Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : Initial studies suggest that this compound may have antioxidant properties, which can protect cells from oxidative stress.
- Anti-inflammatory Effects : There are indications that it may modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes related to metabolic processes, which could have implications for conditions such as obesity and diabetes.
The biological activity of this compound is hypothesized to involve:
- Interaction with Cell Membranes : The heptyloxy group enhances membrane fluidity, potentially facilitating the compound's entry into cells.
- Enzyme Targeting : It may act as a competitive inhibitor for certain enzymes, altering metabolic pathways.
- Receptor Modulation : The compound could interact with specific receptors involved in inflammation and metabolism.
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant effects of various phenolic compounds found that this compound demonstrated significant scavenging activity against free radicals. This suggests potential applications in food preservation and nutraceutical formulations.
Case Study 2: Anti-inflammatory Effects
In vitro studies showed that this compound reduced the production of pro-inflammatory cytokines in macrophage cell lines. This indicates its potential as an anti-inflammatory agent, warranting further investigation in vivo.
Research Findings
Recent research has focused on the synthesis and characterization of this compound. Various synthetic routes have been explored, often involving the reaction of heptyl phenol derivatives with acyl chlorides under controlled conditions.
Table of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Significant free radical scavenging | |
Anti-inflammatory | Reduced cytokine levels | |
Enzyme inhibition | Inhibition of metabolic enzymes |
Properties
IUPAC Name |
8-(4-heptoxyphenyl)-8-oxooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-7-10-17-25-19-15-13-18(14-16-19)20(22)11-8-5-6-9-12-21(23)24/h13-16H,2-12,17H2,1H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYQSVLJBQIKKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645459 | |
Record name | 8-[4-(Heptyloxy)phenyl]-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898792-25-1 | |
Record name | 4-(Heptyloxy)-η-oxobenzeneoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-[4-(Heptyloxy)phenyl]-8-oxooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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